2,4,6-TRIS(PROPAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE
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Overview
Description
2,4,6-TRIS(PROPAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structural features, including the presence of trifluoromethyl and sulfonamide groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIS(PROPAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the core benzene ring substituted with isopropyl groups The trifluoromethylphenyl group is then introduced through a series of reactions, including halogenation and nucleophilic substitution
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and catalysts is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIS(PROPAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-TRIS(PROPAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-TRIS(PROPAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: Shares a similar core structure but lacks the trifluoromethyl group.
2,4,6-Tris(trifluoromethyl)phenyl-lithium: Contains the trifluoromethyl groups but differs in the presence of lithium.
Uniqueness
2,4,6-TRIS(PROPAN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the combination of trifluoromethyl and sulfonamide groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3NO2S/c1-13(2)16-10-19(14(3)4)21(20(11-16)15(5)6)29(27,28)26-18-9-7-8-17(12-18)22(23,24)25/h7-15,26H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCDFXQWJHJWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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